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Compound of Interest

2-[(2-Methylcyclohexyl)oxy]acetic
Compound Name:

acid
CAS No.: 519050-83-0
Cat. No.: B3384024

Get Quote
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Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound Focus: 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0)[1][2]

Introduction and Mechanistic Insights

In the landscape of organic synthesis and chemical biology, 2-[(2-
Methylcyclohexyl)oxylacetic acid serves as a highly versatile building block[1]. Structurally, it
is characterized by a polar carboxylic acid head and a lipophilic 2-methylcyclohexyl tail,
connected via a stable ether linkage. This amphiphilic duality makes it an excellent candidate
for modifying the pharmacokinetic properties of active pharmaceutical ingredients (APIs),
enhancing both membrane permeability and target binding affinity[1].

Causality in Experimental Design: Overcoming Steric
Hindrance
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Working with this compound—nboth in its synthesis and downstream application—requires
careful consideration of its stereoelectronic properties:

Synthesis via Williamson Etherification: The precursor, 2-methylcyclohexanol, is a secondary
alcohol with significant steric bulk introduced by the adjacent methyl group. Attempting
etherification with weak bases (e.g., K2CO3) or poor electrophiles (e.g., ethyl chloroacetate)
typically results in poor yields due to competing E2 elimination or unreacted starting
material[3]. Causality: To force the SN2 pathway, a strong, non-nucleophilic base like Sodium
Hydride (NaH) is required to quantitatively generate the alkoxide. Furthermore, ethyl
bromoacetate must be used instead of chloroacetate; the superior leaving-group ability of the
bromide ion compensates for the steric hindrance of the nucleophile[4].

Downstream Amidation: When coupling 2-[(2-Methylcyclohexyl)oxy]acetic acid to target
amines, the bulky cycloalkane ring can adopt conformations that sterically shield the
carboxylate. Causality: Standard carbodiimides (like EDC) may suffer from slow kinetics and
rearrangement to inactive N-acylureas. Utilizing HATU in the presence of DIPEA generates a
highly reactive HOAt-ester intermediate. The nitrogen atom in the pyridine ring of HOAt
provides an internal hydrogen bond that stabilizes the transition state, driving the amidation
forward even with weakly nucleophilic amines[4][5].

Workflow Visualization

The following diagram illustrates the self-validating synthetic loop, from the generation of the
building block to its functionalization into an amide derivative.
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Workflow for the synthesis and functionalization of 2-[(2-Methylcyclohexyl)oxy]acetic acid.
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Quantitative Data Summary

The tables below summarize the optimized parameters for both the synthesis of the oxyacetic

acid core and its subsequent HATU-mediated coupling.

Table 1: Optimization of Williamson Ether Synthesis Conditions

Electroph ) ) Observati
Base Solvent . Temp (°C) Time (h) Yield (%)
ile on
Mostl
Ethyl Y
unreacted
K2CO3 DMF chloroacet 80 24 <15% )
starting
ate .
material.
Ethyl Sluggish
NaH THF chloroacet 65 16 45% SN2 ; trace
ate elimination.
Optimal;
Ethyl rapid
NaH THF/DMF bromoacet 0to 25 12 > 85% conversion,
ate clean
profile.

Table 2: Standardized Stoichiometry for HATU Amidation

Reagent Role Equivalents Concentration
2-[(2-
Methylcyclohexyl)oxy]  Electrophile Precursor 1.0 eq 0.1-0.2M
acetic acid
Target Amine ( ]
Nucleophile 1.1-1.2eq -
R-NH2)
HATU Coupling Agent 1.2eq -
Base / Acid
DIPEA 3.0eq -
Scavenger
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Experimental Protocols

Protocol A: Synthesis of 2-[(2-
Methylcyclohexyl)oxy]acetic acid

This protocol describes the two-step synthesis (alkylation followed by saponification) to yield
the free acid.[4][5]

Step 1: Alkylation (Formation of Ethyl 2-[(2-Methylcyclohexyl)oxy]acetate)

o Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and wash
twice with anhydrous hexane to remove the oil. Decant the hexane carefully.

o Alkoxide Generation: Suspend the washed NaH in anhydrous THF (0.5 M relative to the
alcohol). Cool the suspension to 0 °C using an ice-water bath.

» Alcohol Addition: Dissolve 2-methylcyclohexanol (1.0 eq) in a minimal amount of anhydrous
THF. Add this solution dropwise to the NaH suspension over 15 minutes. Causality:
Dropwise addition controls the evolution of H2gas and prevents thermal runaway. Stir at
room temperature for 1 hour to ensure complete deprotonation.

» Electrophile Addition: Re-cool the reaction to 0 °C. Add ethyl bromoacetate (1.2 eq)

dropwise. Once added, allow the reaction to warm to room temperature and stir for 12 hours.

» Validation & Workup: Monitor by TLC (Hexane/EtOAc 9:1). Once the alcohol is consumed,
guench the reaction carefully by adding saturated aqueous NH4CI at 0 °C. Extract the
agueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine,
dry over anhydrous Na2S04, filter, and concentrate under reduced pressure.

Step 2: Saponification (Formation of the Free Acid)

o Hydrolysis: Dissolve the crude ethyl ester in a 1:1:1 mixture of THF/MeOH/ H20O (0.2 M). Add

solid NaOH or LiOH- H20 (3.0 eq).

o Reaction: Stir the mixture at room temperature for 4—6 hours. Monitor by TLC (the ester spot

will disappear, and a baseline spot will form).
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Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the remaining aqueous
layer with water and wash once with Diethyl Ether to remove unreacted organic impurities.

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCI.
The product will precipitate or form an oil.

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL). Wash with brine,
dry over Na2S04, and concentrate to yield 2-[(2-Methylcyclohexyl)oxy]acetic acid as a
viscous oil or waxy solid.

Protocol B: HATU-Mediated Amide Coupling

This protocol outlines the coupling of the synthesized acid to a primary or secondary amine.[4]

[6]

Activation: In an oven-dried vial, dissolve 2-[(2-Methylcyclohexyl)oxy]acetic acid (1.0 eq)
in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

Pre-activation Phase: Stir the mixture at room temperature for 10 minutes. Causality: This
brief incubation allows for the complete formation of the active HOAt-ester, evidenced by a
slight yellowing of the solution.

Coupling: Add the target amine (1.1 eq). If the amine is a hydrochloride salt, add an
additional 1.0 eq of DIPEA.

Reaction: Stir at room temperature for 2—4 hours. The reaction is typically self-validating via
LC-MS or TLC (Hexane/EtOAc 1:1), showing the rapid disappearance of the activated ester
mass/spot.

Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCI
(to remove unreacted amine and DIPEA), saturated NaHCO3(to remove unreacted acid and
HOALt byproducts), and brine.

Purification: Dry the organic layer over Na2S0O4, concentrate, and purify via flash column
chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure amide derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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